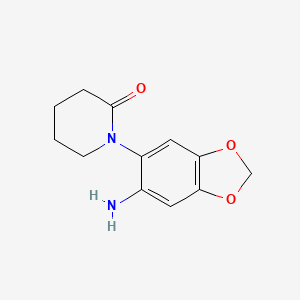

1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one

Description

Properties

IUPAC Name |

1-(6-amino-1,3-benzodioxol-5-yl)piperidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c13-8-5-10-11(17-7-16-10)6-9(8)14-4-2-1-3-12(14)15/h5-6H,1-4,7,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKSHMLZIBTDKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC3=C(C=C2N)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301235271 |

Source

|

| Record name | 2-Piperidinone, 1-(6-amino-1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301235271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1366386-67-5 |

Source

|

| Record name | 2-Piperidinone, 1-(6-amino-1,3-benzodioxol-5-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1366386-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidinone, 1-(6-amino-1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301235271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one

Abstract

This technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of the novel heterocyclic compound, 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one. As no direct synthesis has been documented in prior literature, this paper constructs a robust, multi-step synthetic route based on well-established, high-yield chemical transformations. The proposed strategy hinges on a regioselective aromatic substitution to build the core benzodioxole intermediate, followed by a palladium-catalyzed Buchwald-Hartwig amination for the critical C-N bond formation with the piperidin-2-one moiety. This guide offers in-depth mechanistic explanations, detailed step-by-step protocols, and troubleshooting insights, tailored for researchers and professionals in drug development and synthetic organic chemistry.

Introduction and Retrosynthetic Strategy

The target molecule, this compound, is a complex structure incorporating a valuable pharmacophore, the 1,3-benzodioxole ring, which is found in numerous biologically active compounds.[1] The synthetic challenge lies in the precise installation of two vicinal substituents—an amino group and a lactam—onto the benzodioxole core.

Our retrosynthetic analysis deconstructs the target molecule at the aryl-nitrogen bond. This C-N bond is identified as the key disconnection, logically formed via a modern cross-coupling reaction. This approach simplifies the synthesis into three main stages:

-

Preparation of a Key Intermediate: Synthesis of a di-substituted benzodioxole bearing a halogen and a masked amino group (a nitro group).

-

Core Coupling Reaction: N-arylation of piperidin-2-one with the prepared intermediate.

-

Final Functional Group Transformation: Reduction of the nitro group to the target primary amine.

This strategy is advantageous as it utilizes readily available starting materials and employs the Buchwald-Hartwig amination, a powerful and versatile method for constructing C(sp²)–N bonds.[2][3]

Retrosynthetic Analysis Diagram

Caption: Retrosynthetic disconnection of the target molecule.

Synthesis of Key Precursor: 5-Bromo-6-nitro-1,3-benzodioxole

The cornerstone of this synthesis is the preparation of a benzodioxole ring functionalized with orthogonal handles: a bromine atom for the subsequent cross-coupling and a nitro group as a stable precursor to the amine. We begin with the commercially available 5-Bromo-1,3-benzodioxole.[4]

Regioselective Nitration of 5-Bromo-1,3-benzodioxole

Mechanistic Rationale: The nitration of 5-bromo-1,3-benzodioxole is a classic electrophilic aromatic substitution (EAS) reaction.[5] The reaction's regioselectivity is governed by the directing effects of the existing substituents. The methylenedioxy group is a powerful activating, ortho-para director, while the bromine is a deactivating, ortho-para director. The dominant activating effect of the methylenedioxy group strongly favors substitution at the C-6 position, which is ortho to it.[5][6] The alternative C-4 position is sterically hindered by the adjacent bromine atom, thus ensuring high regioselectivity for the desired 6-nitro product.[5] The electrophile, the nitronium ion (NO₂⁺), is generated in situ from nitric acid in the presence of a stronger acid catalyst like sulfuric acid or, in this case, glacial acetic acid.[5]

Experimental Protocol: Nitration

Materials and Equipment

| Reagent/Equipment | Specification | Purpose |

|---|---|---|

| 5-Bromo-1,3-benzodioxole | 98% Purity | Starting Material |

| Concentrated Nitric Acid | 70% | Nitrating Agent |

| Glacial Acetic Acid | ACS Grade | Solvent/Catalyst |

| Round-bottom flask | 250 mL | Reaction Vessel |

| Dropping funnel | 100 mL | Controlled Reagent Addition |

| Magnetic stirrer & stir bar | - | Agitation |

| Ice bath | - | Temperature Control |

| Büchner funnel & filter paper | - | Product Isolation |

Step-by-Step Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and place it in an ice bath.

-

Dissolution: Add 5-bromo-1,3-benzodioxole (12.2 g) to 75 mL of glacial acetic acid in the flask. Stir until fully dissolved.[5]

-

Nitrating Mixture Preparation: In a separate beaker, carefully add 9.0 mL of concentrated nitric acid to 30 mL of glacial acetic acid. Allow this mixture to cool.[5]

-

Addition: Transfer the nitrating mixture to a dropping funnel. Add it dropwise to the stirred benzodioxole solution over 30-45 minutes. It is critical to maintain the internal reaction temperature between 15-25 °C using the ice bath to prevent side reactions.[5][6]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. A precipitate of the product will form.[5]

-

Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the crystalline product by vacuum filtration using a Büchner funnel.[5]

-

Washing: Wash the collected solid thoroughly with cold distilled water until the filtrate is neutral to pH paper.

-

Drying: Dry the product, 5-bromo-6-nitro-1,3-benzodioxole, to a constant weight.

Core Assembly: Buchwald-Hartwig N-Arylation

With the key intermediate in hand, the next crucial step is the formation of the C-N bond between the aryl bromide and the nitrogen of piperidin-2-one. The Buchwald-Hartwig amination is the method of choice for this transformation, renowned for its high efficiency, functional group tolerance, and applicability to coupling amides and lactams.[2][3][7]

Mechanistic Rationale

The Buchwald-Hartwig reaction proceeds via a palladium-catalyzed cycle.

-

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl bromide (5-bromo-6-nitro-1,3-benzodioxole), forming a Pd(II) complex.

-

Ligand Exchange/Base-mediated Deprotonation: The lactam (piperidin-2-one) is deprotonated by a strong, non-nucleophilic base (e.g., Sodium tert-butoxide). The resulting lactam anion coordinates to the palladium center.

-

Reductive Elimination: The C-N bond is formed as the desired N-arylated lactam product is reductively eliminated from the palladium complex, regenerating the Pd(0) catalyst to re-enter the cycle.

The choice of ligand is critical for the success of this reaction, especially with sterically hindered or electron-poor substrates. Bulky, electron-rich phosphine ligands (e.g., XPhos, BINAP) are often used to promote the reductive elimination step and stabilize the catalytic species.[7][8]

Buchwald-Hartwig Catalytic Cycle Diagram```dot

// Node styles pd0 [label="Pd(0)L", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd_complex [label="Ar-Pd(II)-Br(L)", fillcolor="#FBBC05", fontcolor="#202124"]; pd_amide_complex [label="Ar-Pd(II)-N(Lactam)(L)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Ar-N(Lactam)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; aryl_halide [label="Ar-Br", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; lactam [label="Lactam-H + Base", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges pd0 -> pd_complex [label="Oxidative Addition"]; aryl_halide -> pd_complex [style=dashed];

pd_complex -> pd_amide_complex [label="Ligand Exchange"]; lactam -> pd_amide_complex [style=dashed];

pd_amide_complex -> pd0 [label="Reductive Elimination"]; pd_amide_complex -> product [style=dashed]; }

Caption: Overall synthetic scheme for the target molecule.

Final product characterization should be performed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch of the amine, C=O stretch of the lactam).

-

High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

References

- BenchChem. (2025). Nitration of 5-bromo-1,3-benzodioxole - Application Notes and Protocols.

- BenchChem. (2025). Synthetic Routes to 6-Amino-1,3-benzodioxole-5-carbonitrile: Application Notes and Protocols.

- BenchChem. (2025). Troubleshooting guide for the nitration of 5-bromo-1,3-benzodioxole.

- Hesse, S., & Kirsch, G. (2007). Buchwald–Hartwig Amination of b-Chloroacroleins by Lactams and Heteroarylamines. SYNTHESIS, 2007(10), 1571–1575.

- ResearchGate. (2025). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines | Request PDF.

- CymitQuimica. CAS 2620-44-2: 6-Nitro-1,3-benzodioxole.

- BenchChem. Synthesis routes of 1-(6-AMINO-1,3-BENZODIOXOL-5-YL)-2-CHLORO-ETHANONE.

- ResearchGate. Assembling examples of N‐alkylated and N‐arylated 4‐aryl‐2‐piperidones.

- BenchChem. (2025). Technical Support Center: Synthesis of 6-Amino-1,3-benzodioxole-5-carbaldehyde.

- World Researchers Associations. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.

- ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination.

- MedchemExpress.com. 5-Bromo-1,3-benzodioxole | Biochemical Reagent.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.

-

ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. Available at: [Link]

Sources

- 1. worldresearchersassociations.com [worldresearchersassociations.com]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one: Properties, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of the chemical properties, potential synthesis, and theoretical applications of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one. As a molecule combining the privileged scaffolds of 1,3-benzodioxole and piperidine, this compound holds significant interest for researchers in medicinal chemistry and drug development. While direct experimental data on this specific molecule is limited in publicly available literature, this document synthesizes information from closely related analogues and foundational chemical principles to provide a robust predictive analysis for research and development professionals.

Molecular Identity and Structural Elucidation

This compound is a heterocyclic compound featuring a 1,3-benzodioxole moiety attached to a piperidin-2-one ring via a nitrogen atom. The presence of an amino group on the benzodioxole ring further functionalizes the molecule.

Chemical Structure:

Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed):

-

Oxidation of 6-Nitropiperonal:

-

Rationale: The commercially available 6-nitropiperonal serves as a suitable starting material. The aldehyde functionality is oxidized to a carboxylic acid, a necessary precursor for the subsequent chain extension.

-

Procedure: Dissolve 6-nitropiperonal in a suitable solvent like acetone. Add a solution of potassium permanganate dropwise at 0°C. Stir the reaction mixture until the starting material is consumed (monitored by TLC). Quench the reaction with sodium bisulfite, filter the manganese dioxide, and acidify the filtrate to precipitate the carboxylic acid.

-

-

Chain Extension via Wittig or Horner-Wadsworth-Emmons Reaction:

-

Rationale: This step introduces the carbon backbone required for the piperidinone ring. A Wittig or HWE reaction with a suitable phosphonium ylide or phosphonate ester containing a protected carboxylic acid or ester will yield the desired pentenoic acid derivative.

-

Procedure: Generate the ylide from (4-carboxybutyl)triphenylphosphonium bromide using a strong base like n-butyllithium in THF at low temperature. Add the 6-nitro-1,3-benzodioxole-5-carbaldehyde to the ylide solution and allow the reaction to proceed to completion. Work up the reaction to isolate the resulting unsaturated acid.

-

-

Reductive Amination and Lactamization:

-

Rationale: This crucial step forms the piperidinone ring. The nitro group is reduced to an amine, which then undergoes intramolecular cyclization with the carboxylic acid to form the lactam. A one-pot procedure is often feasible.

-

Procedure: Dissolve the unsaturated acid from the previous step in a solvent like ethanol. Add a reducing agent such as palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere. The hydrogenation will simultaneously reduce the double bond and the nitro group. The resulting amino acid will likely cyclize in situ upon heating to form the lactam. Alternatively, chemical reducing agents like tin(II) chloride can be used for the nitro group reduction, followed by a separate cyclization step.

-

-

Purification:

-

Rationale: Purification of the final compound is critical to remove any unreacted starting materials or byproducts.

-

Procedure: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for further purification.

-

Spectroscopic Analysis (Anticipated)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Two singlets in the aromatic region (δ 6.0-7.5 ppm).- Benzodioxole Protons: A characteristic singlet for the -O-CH₂-O- group (δ ~6.0 ppm).- Piperidinone Protons: A series of multiplets in the aliphatic region (δ 1.5-4.0 ppm) corresponding to the -CH₂- groups of the piperidinone ring.- Amino Protons: A broad singlet (δ ~4-5 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Carbons: Signals in the range of δ 100-150 ppm.- Carbonyl Carbon: A downfield signal for the amide carbonyl (δ ~170 ppm).- Benzodioxole Carbon: A signal for the -O-CH₂-O- carbon (δ ~100 ppm).- Aliphatic Carbons: Signals in the range of δ 20-50 ppm for the piperidinone ring carbons. |

| IR Spectroscopy | - N-H Stretching: Two distinct bands for the primary amine (3300-3500 cm⁻¹).- C=O Stretching: A strong absorption band for the amide carbonyl (1650-1680 cm⁻¹).- C-O-C Stretching: Bands associated with the benzodioxole ether linkages (1000-1300 cm⁻¹).- Aromatic C-H Stretching: Bands above 3000 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 234.25).- Fragmentation Pattern: Characteristic fragments resulting from the loss of CO, and cleavage of the piperidinone and benzodioxole rings. |

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its functional groups: the aromatic amine, the lactam (cyclic amide), and the electron-rich benzodioxole ring.

-

Aromatic Amine: The primary amino group is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization. Its reactivity will be somewhat attenuated by the electron-withdrawing nature of the adjacent ring system.

-

Lactam: The amide bond within the piperidinone ring is susceptible to hydrolysis under strong acidic or basic conditions, which would open the ring to form the corresponding amino acid.

-

Benzodioxole Ring: The aromatic ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the oxygen atoms and the amino group. However, the substitution pattern will be directed by the existing substituents.

-

Stability: The compound is expected to be stable under standard laboratory conditions but may be sensitive to strong light and oxidizing agents due to the presence of the amino group.

Potential Applications in Drug Discovery and Development

The combination of the 1,3-benzodioxole and piperidine scaffolds suggests that this compound could be a valuable starting point for the development of novel therapeutic agents.

-

CNS-Active Agents: The piperidine moiety is a common feature in many centrally active drugs. [1]Depending on its ability to cross the blood-brain barrier, derivatives of this compound could be explored for their potential as antipsychotics, antidepressants, or anxiolytics.

-

Anticancer Agents: The 1,3-benzodioxole ring is found in several natural and synthetic compounds with demonstrated anticancer activity. [2]The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cell proliferation.

-

Enzyme Inhibitors: The rigid structure and hydrogen bonding capabilities of the molecule make it a potential candidate for targeting the active sites of various enzymes. For instance, derivatives of piperidine have been investigated as inhibitors of nitric oxide synthase. [3]* Auxin Receptor Agonists: Derivatives of 1,3-benzodioxole have been designed and synthesized as potent auxin receptor agonists, suggesting potential applications in agriculture as root growth promoters. [4] The amino group provides a convenient handle for further chemical modification, allowing for the generation of a library of derivatives with diverse pharmacological profiles.

Conclusion

This compound is a compound of significant interest due to its hybrid structure incorporating pharmacologically relevant motifs. While direct experimental data is scarce, this guide provides a thorough, predictive analysis of its chemical properties, a plausible synthetic route, and potential applications based on established chemical principles and data from related compounds. This information is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, providing a solid foundation for future experimental investigation of this promising chemical scaffold.

References

- Birkett, P. (2001). Synthesis of 1-(6-AMINO-1,3-BENZODIOXOL-5-YL)-2-CHLORO-ETHANONE.

-

Chemsrc. (n.d.). 1-(6-Amino-1,3-benzodioxol-5-yl)-2-piperidinone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride. Retrieved from [Link]

- Leite, A. C. L., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.

- Nikolova, Y., & Danchev, N. (2021).

-

NIST. (n.d.). (2E,6E)-7-(Benzo[d]d[5][6]ioxol-5-yl)-1-(piperidin-1-yl)hepta-2,6-dien-1-one. NIST Chemistry WebBook. Retrieved from [Link]

- Georgieva, M., & Danchev, N. (2003). Synthesis of piperidinones incorporating an amino acid moiety as potential SP antagonists. Comptes Rendus Chimie, 6(8-10), 559-563.

- Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(24), 7352-7363.

- Abonía, R., et al. (2010). 1-(6-Amino-1,3-benzodioxol-5-yl)-3-(2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enone: a sheet built by π-stacking of hydrogen-bonded chains of rings.

- Wünsch, B., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 8(7), 896-908.

-

PubChem. (n.d.). (2E,4E)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one;(2S)-1-[(2S,4S)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide. Retrieved from [Link]

- Pradeau, N., et al. (2004). SSR240612 [(2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-[[(6-methoxy-2-naphthyl)sulfonyl]amino]propanoyl)amino]-3-(4-[[2R,6S)-2,6-dimethylpiperidinyl]methyl]phenyl)-N-isopropyl-N-methylpropanamide hydrochloride], a new nonpeptide antagonist of the bradykinin B1 receptor: biochemical and pharmacological characterization. The Journal of pharmacology and experimental therapeutics, 309(2), 661-669.

- Mesto, E., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea.

-

Al-Ayed, A. S. (2014). (E)-1-(2-Aminophenyl)-3-(benzo[d]d[5][6]ioxol-5-yl)prop-2-en-1-one. Molbank, 2014(3), M829.

-

SynThink Research Chemicals. (n.d.). Mesalamine impurity S. Retrieved from [Link]

-

Lotusfeet Pharma. (n.d.). Mesalamine EP Impurity S. Retrieved from [Link]

- Li, Y., et al. (2013). 1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine, a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor, ameliorates exercise-induced fatigue in mice. Biological & Pharmaceutical Bulletin, 36(10), 1644-1649.

-

NIST. (n.d.). (E)-5-(Benzo[d]d[5][6]ioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one. NIST Chemistry WebBook. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Mesalazine - Impurity S. Retrieved from [Link]

-

SynZeal. (n.d.). Mesalazine EP Impurity S. Retrieved from [Link]

- Kim, Y., et al. (2007). 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs as potent and selective inhibitors of nitric oxide formation. Bioorganic & Medicinal Chemistry Letters, 17(9), 2499-2504.

- Gastaldi, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(15), 4983.

- UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

-

Mesto, E., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. ResearchGate. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs as potent and selective inhibitors of nitric oxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis routes of 1-(6-AMINO-1,3-BENZODIOXOL-5-YL)-2-CHLORO-ETHANONE [benchchem.com]

- 6. 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride | C9H10ClNO3 | CID 16205927 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one: A Technical Review and Mechanistic Hypothesis

Executive Summary

1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one is a synthetic molecule featuring two key pharmacophores: a 6-amino-1,3-benzodioxole scaffold and a piperidin-2-one ring. A comprehensive review of the current scientific literature reveals a significant gap: there are no published studies directly investigating the mechanism of action, biological targets, or therapeutic potential of this specific compound.

This technical guide addresses this knowledge gap by providing an in-depth analysis of the known biological activities of structurally related compounds containing its constituent moieties. By examining the established pharmacology of 1,3-benzodioxole and piperidine/piperidinone derivatives, this document synthesizes a series of evidence-based hypotheses regarding the potential mechanisms of action of this compound. The primary speculative pathways include anticancer and neuroprotective activities. Furthermore, this guide outlines a systematic experimental workflow to validate these hypotheses, providing a roadmap for future research and development.

Introduction to the Molecular Scaffolds

The structure of this compound combines two heterocyclic systems that are prevalent in medicinal chemistry. Understanding the individual contributions of these scaffolds is crucial for postulating the compound's overall pharmacological profile.

-

The 6-Amino-1,3-benzodioxole Moiety: The 1,3-benzodioxole (also known as methylenedioxyphenyl) ring is a common feature in numerous natural products and synthetic drugs.[1][2] This group is known to be a key structural component for a variety of biological activities. The addition of an amino group at the 6-position provides a reactive handle for further chemical modifications, making it a versatile building block in drug design.

-

The Piperidin-2-one Moiety: The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in pharmaceuticals, present in over twenty classes of drugs.[3][4] Its saturated, six-membered structure allows for diverse three-dimensional conformations, which is critical for specific interactions with biological targets. The piperidin-2-one substructure, a lactam, introduces a polar carbonyl group that can participate in hydrogen bonding, a key interaction for ligand-receptor binding.

Mechanistic Insights from the 1,3-Benzodioxole Scaffold

Derivatives of 1,3-benzodioxole have been reported to exhibit a wide array of biological effects, with significant research focused on their potential as anticancer and neuroprotective agents.

Anticancer Activity

Numerous studies have demonstrated the potent anti-proliferative effects of 1,3-benzodioxole derivatives against various cancer cell lines.[2][5] One key mechanism identified is the inhibition of the thioredoxin (Trx) system.[6][7] The Trx system is a major antioxidant pathway that is often upregulated in cancer cells to cope with increased oxidative stress. Inhibition of this system leads to a buildup of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis.[7]

Additionally, some benzodioxole-containing compounds, such as piperine, have been shown to inhibit the migration and adhesion of cancer cells, suggesting a role in preventing metastasis.[1]

Neuroprotective and Neuromodulatory Effects

The benzodioxole moiety is also a core component of compounds with significant activity in the central nervous system. For instance, piperine, an alkaloid from black pepper containing a 1,3-benzodioxole group, has demonstrated neuroprotective effects in models of Parkinson's disease and epilepsy.[8][9] The proposed mechanisms for these effects are multifaceted and include:

-

Antioxidant and Anti-inflammatory Activity: Reducing oxidative stress and microglial activation in the brain.[9]

-

Modulation of Neuronal Signaling: Piperine has been shown to inhibit synchronized calcium oscillations in hippocampal neurons and reduce presynaptic glutamate release, which can be excitotoxic.[8]

-

Activation of the Nrf2/Keap1 Pathway: This pathway is a critical regulator of cellular antioxidant responses. Activation of Nrf2 leads to the upregulation of phase II antioxidant enzymes, providing protection against oxidative damage.[10]

dot

Caption: Potential molecular targets of 1,3-benzodioxole derivatives.

Mechanistic Insights from the Piperidine and Piperidinone Scaffolds

The piperidine ring system is a cornerstone of modern pharmacology, with its derivatives acting on a wide range of biological targets.

Anticancer Activity

Piperidone-containing compounds have been investigated as mimics of natural products like curcumin and have shown potent antiproliferative properties.[11] A notable mechanism of action for some of these analogs is the inhibition of topoisomerase II-α, an essential enzyme for DNA replication and repair.[11] Inhibition of this enzyme leads to DNA damage and cell cycle arrest, ultimately inducing apoptosis in cancer cells. Other piperidine-containing molecules have been shown to regulate crucial signaling pathways involved in cancer progression, such as STAT-3, NF-κB, and PI3K/Akt.[12]

Neuroprotective and Neuromodulatory Effects

Piperidine derivatives are well-established as agents acting on the central nervous system.[3][13] For example, the drug Donepezil, used in the treatment of Alzheimer's disease, features a piperidine moiety and functions as an acetylcholinesterase inhibitor.[4] Other piperidine-based compounds have been developed as sigma-1 receptor ligands, which can provide neuroprotection in models of ischemic stroke by reducing neuronal nitric oxide production.[14] Furthermore, piperine, which also contains a piperidine ring, has shown neuroprotective effects in cellular models of corticosterone-induced neurotoxicity, partly by upregulating brain-derived neurotrophic factor (BDNF) expression.[15]

dot

Caption: Potential molecular targets of piperidine and piperidinone derivatives.

Integrated Mechanistic Hypothesis for this compound

Based on the activities of its constituent scaffolds, it is plausible to hypothesize that this compound could exhibit either potent anticancer or neuroprotective effects, or potentially a combination of both.

Hypothetical Anticancer Mechanism: Dual Inhibition of Thioredoxin Reductase and Topoisomerase II-α

A compelling hypothesis is that the compound acts as a dual-action anticancer agent. The 1,3-benzodioxole moiety could target and inhibit thioredoxin reductase, leading to increased intracellular ROS and oxidative stress. Concurrently, the piperidin-2-one portion of the molecule could inhibit topoisomerase II-α, causing DNA damage and cell cycle arrest. This two-pronged attack would create a synergistic effect, overwhelming the cancer cells' defense mechanisms and leading to efficient apoptosis.

dot

Caption: Hypothetical dual-action anticancer mechanism of action.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To move from hypothesis to evidence, a structured experimental approach is required. The following workflow outlines the key steps to identify the biological targets and elucidate the mechanism of action of this compound.

Step-by-Step Protocol

-

Initial Phenotypic Screening:

-

Objective: To determine the primary biological effect of the compound.

-

Method: Screen the compound against a panel of human cancer cell lines (e.g., breast, colon, lung) and a panel of neuronal cell lines (e.g., SH-SY5Y, PC12).

-

Assays: Use cell viability assays (e.g., MTT, CellTiter-Glo) to determine IC50 values.

-

Expected Outcome: Identification of whether the compound has more potent cytotoxic or neuroprotective/neurotoxic effects.

-

-

Target Identification (Affinity-Based Methods):

-

Objective: To identify the direct binding partners of the compound.

-

Method: Affinity chromatography coupled with mass spectrometry (MS).[16]

-

Immobilize the compound on a solid support (e.g., sepharose beads).

-

Prepare cell lysates from the most sensitive cell line identified in the phenotypic screen.

-

Incubate the lysates with the immobilized compound.

-

Wash away non-specifically bound proteins.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins using LC-MS/MS.

-

-

Expected Outcome: A list of potential protein targets.

-

-

In Vitro Target Validation:

-

Objective: To confirm the interaction between the compound and the identified targets and to quantify its effect.

-

Method: Perform in vitro functional assays based on the identified targets. For example:

-

If TrxR is identified: Use a commercial TrxR activity assay kit.

-

If Topoisomerase II-α is identified: Use a DNA relaxation assay.

-

If a specific receptor is identified: Use a radioligand binding assay.

-

-

Expected Outcome: Confirmation of target engagement and determination of IC50 or Ki values.

-

-

Cellular Mechanism of Action Studies:

-

Objective: To confirm that the in vitro target inhibition translates to a cellular effect.

-

Method:

-

For Anticancer Hypothesis: Measure intracellular ROS levels, perform cell cycle analysis by flow cytometry, and conduct apoptosis assays (e.g., Annexin V/PI staining).

-

For Neuroprotection Hypothesis: Induce cellular stress (e.g., with glutamate or H₂O₂) and measure cell viability, ROS levels, and key signaling markers (e.g., BDNF expression, Nrf2 activation) in the presence and absence of the compound.

-

-

Expected Outcome: A clear link between target engagement and the observed cellular phenotype.

-

dot

Caption: Proposed experimental workflow for MOA elucidation.

Data Presentation

Table 1: Hypothetical IC50 Values from Initial Phenotypic Screen

| Cell Line | Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| HCT116 | Colon Cancer | 8.9 |

| A549 | Lung Cancer | 12.5 |

| SH-SY5Y | Neuroblastoma | > 50 |

| PC12 | Pheochromocytoma | > 50 |

This table presents hypothetical data for illustrative purposes.

Conclusion

While the precise mechanism of action for this compound remains to be experimentally determined, a thorough analysis of its structural components allows for the formulation of strong, testable hypotheses. The presence of the 1,3-benzodioxole and piperidin-2-one scaffolds suggests a high probability of significant biological activity, with anticancer and neuroprotective pathways being the most likely candidates. The proposed dual-action anticancer mechanism, targeting both the thioredoxin system and topoisomerase II-α, represents a particularly promising avenue for investigation. The experimental workflow detailed in this guide provides a clear and systematic path for researchers to validate these hypotheses and unlock the therapeutic potential of this novel compound.

References

Sources

- 1. Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 5. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 6. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 12. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protective Effects of Piperine Against Corticosterone-Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one: A Strategic Framework

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This guide outlines a comprehensive, multi-tiered strategy for the biological activity screening of the novel chemical entity, 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one. This molecule integrates two "privileged scaffolds" in medicinal chemistry: the 1,3-benzodioxole and the piperidine moieties.[1][2][3] The 1,3-benzodioxole core is a structural feature in numerous compounds exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] Similarly, the piperidine ring is a cornerstone of many pharmaceuticals, particularly those with anticancer and central nervous system (CNS) activity.[2][3][7] The strategic fusion of these two pharmacophores provides a strong rationale for a broad-based biological evaluation. This document serves as a technical blueprint for researchers, providing detailed protocols, the causality behind experimental choices, and a framework for data interpretation, from initial high-throughput in vitro assays to preliminary in vivo validation.

Introduction and Rationale

The compound this compound, hereafter referred to as Compound X , represents a compelling candidate for drug discovery. Its structure is a deliberate synthesis of two motifs with well-documented and diverse biological activities.

-

The 1,3-Benzodioxole Scaffold: This moiety is found in natural products and synthetic compounds with a wide range of pharmacological effects. Its derivatives have been reported to possess potent antitumor, antimicrobial, and anti-hyperlipidemia activities, often acting through mechanisms like enzyme inhibition and apoptosis induction.[4][5][8]

-

The Piperidine Scaffold: As one of the most prevalent N-heterocycles in approved drugs, the piperidine ring offers conformational flexibility and the ability to modulate physicochemical properties like lipophilicity and metabolic stability, enhancing overall "druggability".[3] Its derivatives have demonstrated significant efficacy as anticancer, antimicrobial, and neuroprotective agents.[2][9][10]

The objective of this guide is to present a logical and efficient screening cascade to systematically uncover the therapeutic potential of Compound X. The proposed workflow prioritizes resource-efficient in vitro methods for primary screening before committing to more complex and costly in vivo studies.[11][12]

The Screening Cascade: A Phased Approach

A tiered approach is essential for the cost-effective evaluation of a novel compound. The strategy begins with broad functional assays to identify potential areas of activity, followed by more focused mechanistic studies and, finally, validation in a whole-organism model.

Caption: High-level workflow for screening Compound X.

Tier 1: Primary In Vitro Screening Protocols

The initial phase employs robust, high-throughput assays to rapidly assess activity across key therapeutic areas suggested by the compound's structural motifs.

Anticancer Activity: Cell Viability and Cytotoxicity

Causality: The prevalence of both the benzodioxole and piperidine scaffolds in cytotoxic agents makes this a primary area of investigation.[2][5] The goal is to determine the concentration-dependent effect of Compound X on the proliferation of various human cancer cell lines.

Protocol: MTT Cell Proliferation Assay

-

Cell Culture: Seed human cancer cells (e.g., MCF-7 breast, A549 lung, PC-3 prostate) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a serial dilution of Compound X (e.g., from 0.01 µM to 100 µM). Replace the cell culture medium with medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[11]

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Illustrative Data Presentation:

| Cancer Cell Line | Cell Type | Hypothetical IC₅₀ (µM) for Compound X |

| MCF-7 | Breast (ER+) | 8.5 ± 0.9 |

| MDA-MB-231 | Breast (Triple-Negative) | 12.1 ± 1.5 |

| A549 | Lung | 5.2 ± 0.6 |

| PC-3 | Prostate | 9.8 ± 1.1 |

| HCT116 | Colon | 7.4 ± 0.8 |

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Causality: Various benzodioxole and piperidine derivatives have demonstrated activity against bacterial pathogens.[5][10] This assay is fundamental for determining the lowest concentration of Compound X that prevents visible microbial growth.

Protocol: Broth Microdilution Assay

-

Preparation: In a 96-well plate, prepare two-fold serial dilutions of Compound X in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). Concentrations should range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Endpoint Determination: The MIC is visually determined as the lowest concentration of Compound X where no turbidity (bacterial growth) is observed.[13] A resazurin-based colorimetric assay can also be used for a more quantitative readout.[13]

Illustrative Data Presentation:

| Microbial Strain | Gram Type | Hypothetical MIC (µg/mL) for Compound X |

| Staphylococcus aureus (ATCC 29213) | Positive | 16 |

| Bacillus subtilis (ATCC 6633) | Positive | 32 |

| Escherichia coli (ATCC 25922) | Negative | > 128 |

| Pseudomonas aeruginosa (ATCC 27853) | Negative | > 128 |

Tier 2: Elucidating the Mechanism of Action (MoA)

If significant activity is confirmed in Tier 1 screening (e.g., IC₅₀ < 10 µM in an anticancer assay), the next logical step is to investigate how the compound exerts its effect.

Protocol: Apoptosis Induction via Annexin V/Propidium Iodide (PI) Staining

Causality: A common mechanism for anticancer compounds is the induction of programmed cell death, or apoptosis.[4][14] This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat the cancer cell line of interest (e.g., A549) with Compound X at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Caption: Hypothesized apoptotic pathway induced by Compound X.

Tier 3: Preliminary In Vivo Evaluation

Promising in vitro efficacy and a well-defined MoA justify advancing the compound to preliminary animal studies.[11][12] These experiments provide critical data on the compound's behavior in a complex biological system.

Protocol: Human Tumor Xenograft Model

Causality: The ultimate test of an anticancer agent is its ability to inhibit tumor growth in vivo.[14][15] This model assesses the efficacy and tolerability of Compound X in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., vehicle control, Compound X at two dose levels, positive control).

-

Treatment: Administer Compound X via an appropriate route (e.g., intraperitoneal injection or oral gavage) on a defined schedule (e.g., daily for 21 days).

-

Monitoring: Monitor tumor volume (using calipers) and body weight (as a measure of toxicity) two to three times per week.[14]

-

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

Illustrative Data Presentation:

| Treatment Group | Dose & Schedule | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | 0.1% DMSO, daily | 1550 ± 210 | 0% | +2.5% |

| Compound X | 10 mg/kg, daily | 930 ± 150 | 40% | -1.8% |

| Compound X | 25 mg/kg, daily | 620 ± 110 | 60% | -4.5% |

| Positive Control | Doxorubicin, 2 mg/kg, q3d | 450 ± 95 | 71% | -8.2% |

Conclusion and Future Directions

This technical guide provides a systematic and scientifically-grounded framework for evaluating the biological activity of this compound. By integrating knowledge of its core chemical scaffolds with a tiered experimental approach, researchers can efficiently identify and validate its therapeutic potential. Positive results, particularly a significant tumor growth inhibition in in vivo models with acceptable toxicity, would warrant the initiation of formal preclinical development, including medicinal chemistry efforts for lead optimization, detailed ADME/Tox profiling, and further MoA studies to identify the specific molecular target.

References

- New Anticancer Agents: In Vitro and In Vivo Evaluation. (Source: vertexaisearch.cloud.google.com, URL: )

- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (Source: NIH, URL: )

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (Source: vertexaisearch.cloud.google.com, URL: )

- High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides. (Source: NIH, URL: )

- High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (Source: MDPI, URL: )

- Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. (Source: NIH, URL: )

- Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)

- Methods of screening for antimicrobial compounds.

- In vivo Methods for Preclinical Screening of Anticancer Drugs. (Source: International Journal of Pharmacy and Biological Sciences, URL: )

- Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. (Source: Journal of Clinical Medicine of Kazakhstan, URL: )

- Structures of benzodioxol derivatives having various biological activities.

- New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. (Source: NIH, URL: )

- In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber. (Source: Frontiers, URL: )

- Understanding 1,3-Benzodioxole. (Source: ChemicalBook, URL: )

- Primary screening for antibacterial activity of synthetic compounds....

- Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (Source: vertexaisearch.cloud.google.com, URL: )

- The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. (Source: Benchchem, URL: )

- Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (Source: NIH, URL: )

- Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (Source: Journal of Clinical Medicine of Kazakhstan, URL: )

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (Source: PubMed, URL: )

Sources

- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 5. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. clinmedkaz.org [clinmedkaz.org]

- 8. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 10. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iv.iiarjournals.org [iv.iiarjournals.org]

- 12. ijpbs.com [ijpbs.com]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber [frontiersin.org]

Spectroscopic Characterization of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one: A Predictive Technical Guide

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one is a molecule of significant interest, integrating the pharmacologically relevant benzodioxole scaffold with a piperidin-2-one lactam moiety. As of the writing of this guide, publicly available, empirically derived spectroscopic data for this specific compound is limited. This document, therefore, serves as an in-depth, predictive guide to the spectroscopic characteristics of this compound, based on established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, and supported by data from analogous structures.

This guide is intended for researchers, scientists, and drug development professionals, providing a robust framework for the identification, characterization, and quality control of this compound. The predictions herein are grounded in a thorough analysis of its constituent chemical motifs: the 6-amino-1,3-benzodioxole system and the N-substituted piperidin-2-one ring.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is paramount for the interpretation of its spectroscopic signatures. The structure of this compound is depicted below, with key atomic positions numbered for clarity in the subsequent spectroscopic analysis.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] The principles of NMR are based on the interaction of atomic nuclei with an external magnetic field.[2][3]

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a suitable solvent such as DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the methylenedioxy bridge protons, the amino group protons, and the methylene protons of the piperidin-2-one ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.5 - 6.7 | s | 1H | H-4' | Aromatic proton on the benzodioxole ring, shielded by the adjacent amino group. |

| ~6.8 - 7.0 | s | 1H | H-1' | Aromatic proton on the benzodioxole ring. |

| ~5.9 - 6.1 | s | 2H | O-CH₂-O (H-7') | Characteristic singlet for the methylenedioxy protons. |

| ~4.5 - 5.0 | br s | 2H | -NH₂ | Broad singlet due to quadrupole broadening and exchange with residual water. |

| ~3.4 - 3.6 | t | 2H | H-6 | Methylene protons adjacent to the nitrogen atom of the lactam. |

| ~2.2 - 2.4 | t | 2H | H-3 | Methylene protons adjacent to the carbonyl group. |

| ~1.7 - 1.9 | m | 4H | H-4, H-5 | Overlapping multiplets for the remaining two methylene groups of the piperidin-2-one ring. |

Causality behind Experimental Choices: The choice of DMSO-d₆ as a solvent is due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of labile protons, such as those of the amino group, making them more readily observable. The predicted chemical shifts are based on the known electronic effects of the substituents on the aromatic ring and the typical chemical shift ranges for protons in a piperidin-2-one system.[4][5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.[6][7]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 - 175 | C=O (C-2) | Carbonyl carbon of the lactam. |

| ~145 - 150 | C-5', C-6' | Aromatic carbons attached to oxygen atoms. |

| ~130 - 135 | C-2' | Aromatic carbon bearing the amino group. |

| ~120 - 125 | C-3' | Aromatic carbon attached to the piperidin-2-one nitrogen. |

| ~105 - 110 | C-1', C-4' | Aromatic carbons ortho and para to the amino group. |

| ~101 - 103 | O-CH₂-O (C-7') | Methylene carbon of the benzodioxole moiety. |

| ~50 - 55 | C-6 | Methylene carbon adjacent to the nitrogen atom. |

| ~30 - 35 | C-3 | Methylene carbon adjacent to the carbonyl group. |

| ~20 - 25 | C-4, C-5 | Remaining methylene carbons of the piperidin-2-one ring. |

Self-Validating System: The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts are predicted based on the known effects of substituents on aromatic and aliphatic carbons.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[10][11][12]

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Interpretation |

| 248 | [M]⁺ | Molecular ion peak. The presence of an odd number of nitrogen atoms is consistent with an even molecular weight (Nitrogen Rule).[10] |

| 219 | [M - CHO]⁺ | Loss of a formyl radical from the piperidin-2-one ring. |

| 177 | [M - C₄H₇NO]⁺ | Cleavage of the N-aryl bond, resulting in the 6-amino-1,3-benzodioxole fragment. |

| 149 | [C₈H₇O₃]⁺ | A common fragment in benzodioxole-containing compounds. |

| 99 | [C₅H₉NO]⁺ | Piperidin-2-one cation radical.[13][14] |

Trustworthiness of the Protocol: High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule. The fragmentation pattern is predicted based on the stability of the resulting carbocations and radical species.

Figure 2. Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15][16]

Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| 3400 - 3200 | N-H stretch | Primary amine (-NH₂) | Two bands are expected for the symmetric and asymmetric stretching of the primary amine.[17] |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Characteristic stretching vibrations of C-H bonds on the aromatic ring. |

| 2950 - 2850 | C-H stretch | Aliphatic C-H | Stretching vibrations of the C-H bonds in the piperidin-2-one ring. |

| 1660 - 1680 | C=O stretch | Amide (Lactam) | Strong absorption characteristic of the carbonyl group in a six-membered lactam. |

| 1600 - 1450 | C=C stretch | Aromatic C=C | Stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| 1250 - 1200 | C-O-C stretch | Aryl ether | Asymmetric stretching of the C-O-C linkage in the benzodioxole ring. |

| 1040 - 1020 | C-O-C stretch | Aryl ether | Symmetric stretching of the C-O-C linkage in the benzodioxole ring. |

Authoritative Grounding: The predicted absorption frequencies are based on well-established correlation tables for infrared spectroscopy.[18][19][20][21][22] The presence of a strong carbonyl absorption and the characteristic N-H and aromatic C-H stretches would be key identifiers in an experimental spectrum.

Figure 3. General experimental workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, MS, and IR data have been derived from fundamental spectroscopic principles and analysis of structurally related compounds. It is anticipated that this guide will serve as a valuable resource for the scientific community, aiding in the identification, characterization, and quality assessment of this promising molecule. The validation of these predictions through empirical data will be a critical next step in the continued investigation of this compound.

References

-

Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]

-

Silva, P. J., & Prather, K. A. (2000). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. Analytical Chemistry, 72(15), 3553–3562. Retrieved from [Link]

-

Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

-

PubChem. (n.d.). 2-Piperidone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 28). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. In Organic Chemistry. Retrieved from [Link]

-

Process NMR Associates. (n.d.). Principles of NMR. Retrieved from [Link]

-

StudySmarter. (2023, October 21). Interpretation of Mass Spectra: Mclafferty, EI Techniques. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

chemeurope.com. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Simplified Infrared Correlation Chart. Retrieved from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, December 2). Basic Introduction to NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Piperidinone. In NIST Chemistry WebBook. Retrieved from [Link]

-

FooDB. (2011, September 21). Showing Compound 2-Piperidinone (FDB028421). Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Piperidinone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Restek. (n.d.). 2-Piperidinone: CAS # 675-20-7 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Piperidinone. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

-

ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Piperidinone. Retrieved from [Link]

-

National Programme on Technology Enhanced Learning. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Benzodioxol-5-amine. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of Potsdam. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Piperidinone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 3. microbenotes.com [microbenotes.com]

- 4. 2-Piperidone(675-20-7) 1H NMR spectrum [chemicalbook.com]

- 5. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

- 13. 2-Piperidinone [webbook.nist.gov]

- 14. ez.restek.com [ez.restek.com]

- 15. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 16. Infrared_spectroscopy_correlation_table [chemeurope.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. researchgate.net [researchgate.net]

- 21. IR Absorption Table [webspectra.chem.ucla.edu]

- 22. uanlch.vscht.cz [uanlch.vscht.cz]

1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one potential therapeutic targets

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one

Foreword

The field of drug discovery is a dynamic and intricate process, often beginning with the identification of novel chemical entities that possess the potential for therapeutic intervention. The compound this compound represents one such entity. While direct research on this specific molecule is not extensively documented in publicly available literature, a detailed analysis of its structural components allows for a robust, inferential investigation into its potential biological targets. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of these potential therapeutic avenues, grounded in the established pharmacology of its core chemical scaffolds: the 1,3-benzodioxole and piperidin-2-one moieties. By understanding the known activities of these foundational structures, we can construct a logical framework for identifying and validating the therapeutic promise of this novel compound.

Part 1: Deconstruction of a Novel Chemical Entity: Structural and Mechanistic Insights

The rational identification of potential therapeutic targets for this compound begins with an examination of its constituent parts. The molecule's architecture, featuring a 1,3-benzodioxole ring system linked to a piperidin-2-one moiety, suggests several plausible interactions with key biological pathways.

The 1,3-Benzodioxole Moiety: A Privileged Scaffold in Pharmacology

The 1,3-benzodioxole group is a well-established pharmacophore present in numerous psychoactive and non-psychoactive compounds. Its primary known interaction is with the cytochrome P450 (CYP450) family of enzymes, particularly CYP2D6 and CYP3A4. This interaction can lead to mechanism-based inhibition, a critical consideration in drug development due to the potential for drug-drug interactions.

Beyond its metabolic implications, the 1,3-benzodioxole scaffold is a key component of molecules targeting the central nervous system. For instance, it is a foundational element of methylenedioxymethamphetamine (MDMA), which is known to interact with serotonin, dopamine, and norepinephrine transporters. This suggests that this compound may possess neuromodulatory activity.

The Piperidin-2-one (δ-Valerolactam) Ring: A Gateway to Diverse Biological Activity

The piperidin-2-one, or δ-valerolactam, ring is another versatile scaffold found in a wide array of biologically active compounds. Its presence is associated with a broad spectrum of therapeutic effects, including anti-inflammatory, anticonvulsant, and antimicrobial activities. Notably, this lactam structure is a key feature of several inhibitors of enzymes such as Factor Xa and dipeptidyl peptidase-4 (DPP-4).

The specific substitution pattern on the piperidin-2-one ring is a crucial determinant of its biological target. In the case of this compound, the linkage to the benzodioxole ring creates a unique chemical entity that may exhibit novel pharmacology.

Part 2: Potential Therapeutic Targets and Mechanistic Hypotheses

Based on the structural analysis, we can hypothesize several potential therapeutic targets for this compound. These hypotheses provide a roadmap for experimental validation.

Monoamine Transporters: A Primary CNS Target

Given the presence of the 1,3-benzodioxole moiety, a primary avenue of investigation should be the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). Modulation of these transporters is a cornerstone of treatment for a variety of psychiatric and neurological disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

-

Hypothesized Mechanism: this compound may act as an inhibitor or substrate for one or more of these transporters, leading to an increase in the synaptic concentration of the corresponding neurotransmitter.

GABA Receptors: Exploring Anxiolytic and Anticonvulsant Potential

The piperidin-2-one scaffold is structurally related to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This structural similarity suggests that the compound may interact with GABA receptors, either directly as an agonist or as a positive allosteric modulator.

-

Hypothesized Mechanism: By enhancing GABAergic neurotransmission, this compound could exhibit anxiolytic, sedative, and anticonvulsant properties.

Inflammatory Pathway Enzymes: Targeting Cyclooxygenases and Lipoxygenases

Several compounds containing the piperidin-2-one ring have demonstrated anti-inflammatory activity through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

-

Hypothesized Mechanism: The compound may inhibit the production of pro-inflammatory prostaglandins and leukotrienes by targeting COX-1, COX-2, or 5-LOX.

Part 3: Experimental Validation Workflows

A rigorous and systematic approach is essential for validating the hypothesized therapeutic targets of this compound. The following experimental workflows provide a comprehensive strategy for target identification and characterization.

In Vitro Target Screening

The initial phase of experimental validation should involve a broad panel of in vitro assays to screen for activity against the hypothesized targets.

Protocol 1: Monoamine Transporter Uptake Assay

-

Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing human SERT, DAT, or NET.

-

Assay Preparation: Plate the cells in a 96-well format.

-

Compound Incubation: Treat the cells with a range of concentrations of this compound.

-

Substrate Addition: Add a radiolabeled or fluorescently tagged substrate for the respective transporter (e.g., [3H]5-HT for SERT).

-

Incubation and Lysis: Incubate to allow for substrate uptake, then wash the cells to remove the extracellular substrate and lyse the cells.

-

Detection: Measure the amount of accumulated substrate using a scintillation counter or fluorescence plate reader.

-

Data Analysis: Calculate the IC50 value for the inhibition of substrate uptake.

Protocol 2: GABA Receptor Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the target GABA receptor subtype (e.g., GABA-A).

-

Radioligand Binding: Incubate the membranes with a known radioligand for the receptor (e.g., [3H]muscimol) in the presence of varying concentrations of the test compound.

-

Separation: Separate the bound and free radioligand using rapid filtration.

-

Detection: Quantify the bound radioligand using liquid scintillation counting.

-

Data Analysis: Determine the Ki value to assess the binding affinity of the compound.

Protocol 3: Enzyme Inhibition Assays (COX-1/COX-2)

-

Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

-

Assay Reaction: Initiate the enzymatic reaction by adding arachidonic acid in the presence of the test compound.

-

Detection: Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the IC50 values for the inhibition of each enzyme isoform.

Cellular and Functional Assays

Following initial in vitro screening, cellular and functional assays are necessary to confirm the mechanism of action and assess the physiological effects of the compound.

Protocol 4: In Vivo Microdialysis for Neurotransmitter Levels

-

Animal Model: Use a suitable animal model, such as rats or mice.

-

Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., the striatum for dopamine, the hippocampus for serotonin).

-

Compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection).

-

Sample Collection: Collect dialysate samples at regular intervals.

-

Neurotransmitter Analysis: Analyze the concentration of neurotransmitters in the dialysate using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Determine the effect of the compound on extracellular neurotransmitter levels.

Part 4: Data Presentation and Visualization

Clear and concise presentation of experimental data is paramount for interpreting results and guiding further research.

Table 1: Summary of In Vitro Screening Results

| Target | Assay Type | Endpoint | Result (IC50/Ki) |

| SERT | Uptake Assay | IC50 | TBD |

| DAT | Uptake Assay | IC50 | TBD |

| NET | Uptake Assay | IC50 | TBD |

| GABA-A Receptor | Binding Assay | Ki | TBD |

| COX-1 | Enzyme Inhibition | IC50 | TBD |

| COX-2 | Enzyme Inhibition | IC50 | TBD |

TBD: To be determined through experimental validation.

Diagrams of Signaling Pathways and Workflows

Caption: Hypothesized Monoamine Transporter Signaling Pathway

Caption: Experimental Validation Workflow

Conclusion

While this compound is a novel chemical entity with limited direct research, a thorough analysis of its structural motifs provides a strong foundation for identifying its potential therapeutic targets. The proposed avenues of investigation—monoamine transporters, GABA receptors, and inflammatory enzymes—represent high-probability targets based on the well-documented pharmacology of the 1,3-benzodioxole and piperidin-2-one scaffolds. The detailed experimental workflows outlined in this guide offer a clear and logical path for the systematic evaluation of this compound's therapeutic potential. Through rigorous scientific inquiry, the true pharmacological profile of this compound can be elucidated, potentially paving the way for the development of a new class of therapeutic agents.

References